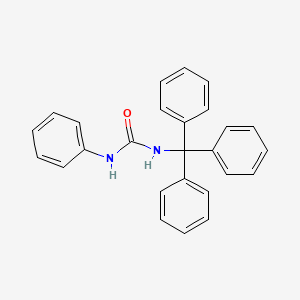

N-Phenyl-N'-(triphenylmethyl)urea

Description

Properties

CAS No. |

24308-39-2 |

|---|---|

Molecular Formula |

C26H22N2O |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-phenyl-3-tritylurea |

InChI |

InChI=1S/C26H22N2O/c29-25(27-24-19-11-4-12-20-24)28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H,(H2,27,28,29) |

InChI Key |

MPZGIBWJFIASAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenyl Isocyanate

Phenyl isocyanate is generated in situ via the reaction of aniline with triphosgene (bis(trichloromethyl) carbonate). In a cooled (0°C) dichloromethane solution, triphosgene (1 mmol) reacts with aniline (3 mmol) in the presence of aqueous sodium hydroxide (3 mmol). The resulting phenyl isocyanate is isolated by phase separation, dried, and used directly.

Reaction with Triphenylmethylamine

Triphenylmethylamine (1 mmol) is dissolved in dry tetrahydrofuran (THF) and added dropwise to the phenyl isocyanate solution at 0°C. The mixture is stirred at room temperature for 6 hours, after which the solvent is evaporated. The crude product is recrystallized from ethyl acetate/hexane (3:1) to yield this compound.

Key Parameters:

- Yield: 73–76% (based on analogous reactions).

- Purity: >95% after recrystallization.

- Challenges: Steric hindrance from the trityl group may necessitate extended reaction times or elevated temperatures.

Direct Condensation of Urea with Substituted Amines

A vacuum-assisted condensation method, inspired by diphenyl urea synthesis, offers an alternative route. While this method typically employs urea and aniline, it can be adapted by replacing one equivalent of aniline with triphenylmethylamine.

Reaction Setup

Urea (1 mol), aniline (3–8 mol), and triphenylmethylamine (1 mol) are combined in a reactor under reduced pressure (30–250 mmHg). The mixture is heated to 160–180°C for 2–8 hours, during which ammonia is evolved as a byproduct.

Purification

Excess aniline is removed via distillation (100–200°C). The residue is washed with methanol or ethanol (1:1–10 by weight relative to product) and filtered to isolate the pure urea derivative.

Key Parameters:

- Yield: 96–98% (extrapolated from diphenyl urea yields).

- Selectivity: High (>95%) due to vacuum-driven ammonia removal.

- Limitations: Equimolar substitution of aniline with triphenylmethylamine may reduce reactivity due to steric effects.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance solubility of the trityl group, while chlorinated solvents (e.g., dichloromethane) improve isocyanate stability.

Temperature Control

Elevated temperatures (160–180°C) accelerate condensation but risk decomposition. Isocyanate reactions proceed optimally at 0–25°C.

Purification

Recrystallization from ethyl acetate/hexane mixtures yields high-purity products, while alcohol washes remove unreacted amines.

Challenges and Solutions

- Steric Hindrance: The trityl group slows reaction kinetics. Solutions include prolonged reaction times or ultrasonic agitation.

- Byproduct Formation: Ammonia evolution in condensation methods requires efficient vacuum systems to drive equilibria.

- Moisture Sensitivity: Isocyanate intermediates hydrolyze readily; strict anhydrous conditions are essential.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-tritylurea undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert 1-Phenyl-3-tritylurea into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and trityl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-tritylurea oxides, while reduction can produce phenyl-tritylamines.

Scientific Research Applications

1-Phenyl-3-tritylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.

Industry: 1-Phenyl-3-tritylurea is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism by which 1-Phenyl-3-tritylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Agents Targeting Tubulin

- N-Phenyl-N'-(2-chloroethyl)urea (CEU) Derivatives Structure: Substituted with a 2-chloroethyl group instead of trityl. Mechanism: Covalently bind to the colchicine site of β-tubulin, disrupting microtubule assembly and inducing G2/M cell cycle arrest. CEU derivatives (e.g., compounds 2a, 3a, 3b) exhibit IC50 values in the micromolar range against human tumor cell lines . Enhancements: Cyclization of the CEU moiety into imidazolidinone (PIB-SOs) improves potency to low nanomolar levels by optimizing hydrogen bonding with Asp169 and Glu381 residues in tubulin .

- Combretastatin A-4 (CA-4) Analogs Structure: Replace urea with stilbene but retain diaryl motifs. Comparison: Rigid β-lactam analogs of CA-4 (e.g., compound 41) achieve sub-nanomolar IC50 values in breast cancer cells, outperforming CEU derivatives. The urea backbone in CEUs mimics CA-4’s trimethoxyphenyl moiety but with reversible binding .

Table 1: Anticancer Urea Derivatives

Kinase Inhibitors

- N-Phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Structure: Features a pyrimidinylamino group for kinase active-site recognition. Activity: Selective inhibition of class III receptor tyrosine kinases (e.g., VEGFR, PDGFR) with nanomolar potency. The urea linker facilitates hydrogen bonding with kinase hinge regions, while the pyrimidine group enhances selectivity .

- Diaryl Ureas (Sorafenib Analogs) Structure: Based on the N-phenyl-N'-4-(4-quinolyloxy)phenyl-urea skeleton. Application: Radiolabeled versions (e.g., [¹⁸F]F-diaryl urea) serve as PET tracers for imaging angiogenesis in tumors .

Enzyme Inhibitors

N-Phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU)

N-Phenyl-N'-(2-ethyl)ureas

Plant Growth Regulators

Thidiazuron (TDZ)

N-Phenyl-N'-nitrophenylureas

Table 2: Plant Growth-Promoting Ureas

Antimicrobial Agents

- Disulfide-Bridged N-Phenyl-N'-arylureas Structure: Disulfide bridges enhance membrane penetration. Activity: Broad-spectrum activity against multidrug-resistant bacteria (MIC: 2–8 µg/mL) by targeting enoyl-ACP reductase in Mycobacterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.